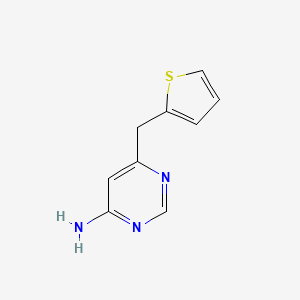

6-(Thiophen-2-ylmethyl)pyrimidin-4-amine

CAS No.: 2091360-11-9

Cat. No.: VC3155146

Molecular Formula: C9H9N3S

Molecular Weight: 191.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091360-11-9 |

|---|---|

| Molecular Formula | C9H9N3S |

| Molecular Weight | 191.26 g/mol |

| IUPAC Name | 6-(thiophen-2-ylmethyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C9H9N3S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2,(H2,10,11,12) |

| Standard InChI Key | SHZUTZIRWRRXDS-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)CC2=CC(=NC=N2)N |

| Canonical SMILES | C1=CSC(=C1)CC2=CC(=NC=N2)N |

Introduction

Chemical Structure and Classification

6-(Thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound containing both pyrimidine and thiophene rings. The structure features a pyrimidine core with an amine group at the 4-position and a thiophen-2-ylmethyl substituent at the 6-position. This arrangement distinguishes it from the more commonly studied N-(thiophen-2-ylmethyl)pyrimidin-4-amine derivatives, where the thiophen-2-ylmethyl group is attached to the nitrogen of the 4-amino group rather than directly to the pyrimidine ring at position 6.

Structural Characteristics

The compound features several key structural components:

-

A pyrimidine ring (six-membered heterocycle with two nitrogen atoms)

-

A primary amine group at position 4

-

A thiophen-2-ylmethyl group at position 6, consisting of:

-

A thiophene ring (five-membered aromatic heterocycle containing sulfur)

-

A methylene (CH₂) linker connecting the thiophene to the pyrimidine

-

This structural arrangement creates a molecule with multiple potential sites for hydrogen bonding, π-π stacking, and other intermolecular interactions that may influence its biological activity and physicochemical properties.

Related Compounds and Structural Analogues

Several related compounds have been investigated in the scientific literature, providing context for understanding the potential properties of 6-(Thiophen-2-ylmethyl)pyrimidin-4-amine:

N-(thiophen-2-ylmethyl)pyrimidin-4-amine Derivatives

A series of N-(thiophen-2-ylmethyl)pyrimidin-4-amines have been studied as potential COX-2 inhibitors . These compounds differ from our target molecule in that the thiophen-2-ylmethyl group is attached to the nitrogen of the 4-amino group. Research has shown that the inhibitory potency of these compounds against cyclooxygenase-2 (COX-2) depends significantly on substitution patterns .

2-(4-methylsulfonylphenyl)-6-propan-2-yl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

This compound (CID 44456543) has a molecular formula of C19H21N3O2S2 and a molecular weight of 387.5 g/mol . It features a 4-methylsulfonylphenyl group at position 2 and an isopropyl group at position 6 of the pyrimidine ring, in addition to the N-(thiophen-2-ylmethyl) substituent at the 4-amino position.

Comparison Table of Related Structures

Synthesis Methods and Chemical Properties

Palladium-Catalyzed Coupling Reactions

For related thiophen-containing pyrimidines, palladium-catalyzed cross-coupling reactions have been employed. For example, N-(thiophen-2-ylmethyl)quinazolin-4-amine derivatives have been synthesized using Pd(PPh₃)₄ as a catalyst with appropriate boronic acids . A similar approach could potentially be applied to introduce the thiophen-2-ylmethyl group at the 6-position of a pyrimidine ring.

Multi-Step Synthesis

Based on synthetic methods for similar compounds, a potential route might involve:

-

Starting with an appropriately substituted pyrimidine

-

Activation of the 6-position (e.g., via halogenation)

-

Introduction of the thiophen-2-ylmethyl group via alkylation or coupling reactions

-

Protection/deprotection strategies to maintain the 4-amino group

Reactivity Profile

The compound would likely exhibit reactivity patterns typical of:

-

Primary amines (nucleophilic, potential for derivatization)

-

Pyrimidines (electrophilic aromatic substitution at certain positions)

-

Thiophenes (electrophilic aromatic substitution, potential for oxidation of the sulfur)

Physicochemical Properties

Based on similar structures, the compound would likely display:

-

Moderate to poor water solubility due to the aromatic rings

-

Good solubility in organic solvents like dichloromethane, chloroform, and DMSO

-

Potential for hydrogen bonding through the amino group

-

UV absorption characteristics typical of conjugated heterocycles

Research Status and Future Directions

Comparison with Other Pyrimidine Derivatives

Research on various pyrimidine derivatives provides context for understanding potential applications:

Development Timeline

Analytical Methods and Characterization

Spectroscopic Identification

For related compounds, several analytical techniques have been employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been used to characterize similar compounds. For example, for N-(piperidin-4-ylmethyl)pyrimidin-4-amine derivatives, ¹H NMR data shows characteristic signals :

-

Aromatic protons in the δ 7.3-8.8 ppm range

-

Methylene protons adjacent to nitrogen at approximately δ 3.8-3.9 ppm

Mass Spectrometry

Mass spectrometry would be expected to show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of pyrimidines and thiophenes.

Chromatographic Methods

For purification and analysis of similar compounds, techniques such as:

-

Silica gel chromatography (using hexanes/ethyl acetate mixtures)

-

HPLC with appropriate stationary phases

-

LC-MS for simultaneous separation and identification

These methods would likely be applicable to 6-(Thiophen-2-ylmethyl)pyrimidin-4-amine as well.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume